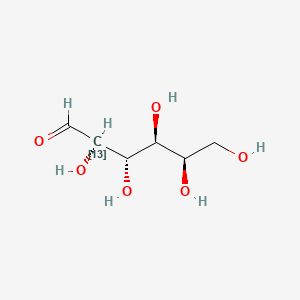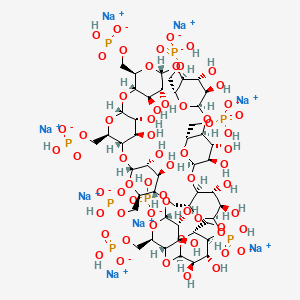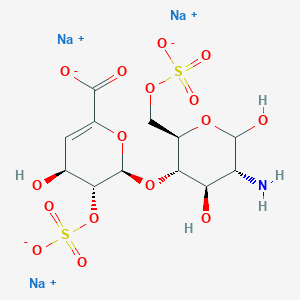
1-(4-Fluoronaphthalen-1-yl)ethanamine
Descripción general
Descripción
1-(4-Fluoronaphthalen-1-yl)ethanamine is a chemical compound with the CAS Number: 1260486-39-2 . It has a molecular weight of 189.23 and its IUPAC name is 1-(4-fluoro-1-naphthyl)ethanamine . It appears as an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12FN/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3 . The molecular formula is C12H12FN .Physical And Chemical Properties Analysis
This compound is an oil . It has a molecular weight of 189.23 and its storage temperature is 4 °C .Aplicaciones Científicas De Investigación
Chromatographic Analysis
- High-Performance Liquid Chromatography : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound related to 1-(4-Fluoronaphthalen-1-yl)ethanamine, has been used in high-performance liquid chromatography for the detection of biologically important thiols. This demonstrates its application in precise analytical techniques (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Synthesis and Structural Characterization
- Antimicrobial and Antifungal Activity : A series of compounds synthesized from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, a close analogue, demonstrated significant antibacterial and antifungal properties. This suggests potential medicinal applications for similar fluoro-substituted compounds (Pejchal, Pejchalová, & Růžičková, 2015).
DNA Interaction and Cytotoxicity Studies
- DNA Binding and Nuclease Activity : Cu(II) complexes of ligands related to this compound have been studied for their DNA binding properties and nuclease activity, indicating potential biomedical applications, particularly in the area of gene therapy or as tools in molecular biology (Kumar et al., 2012).
Application in Material Science
- Liquid Crystals and Optical Properties : Compounds structurally similar to this compound have been utilized in the development of liquid crystals, which are critical in the manufacturing of electronic displays and other optical applications (Takatsu, Takeuchi, & Satō, 1983).
Metabolic Studies
- Fungal Metabolism : Studies have been conducted on the metabolism of 1-fluoronaphthalene by fungi, providing insight into how organisms metabolize fluorinated compounds. This research is crucial for understanding environmental impacts and biodegradation processes (Cerniglia, Miller, Yang, & Freeman, 1984).
Safety and Hazards
The safety information for 1-(4-Fluoronaphthalen-1-yl)ethanamine includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-(4-fluoronaphthalen-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNSJXXBMVYRCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






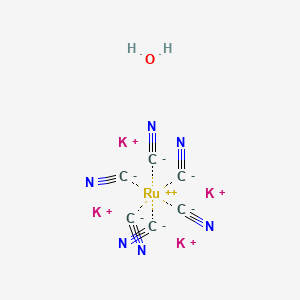
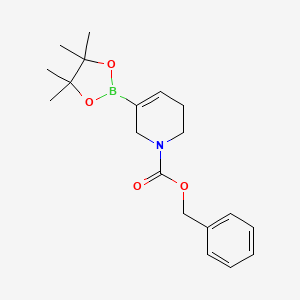
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)

![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)

![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)
